2,2’,4,4’-Tetranitrobenzophenone
2,2’,4,4’-Tetranitrobenzophenone
Brand Name:
Vulcanchem
CAS No.:
71535-97-2
VCID:
VC0015925
InChI:
InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C13H6N4O9
Molecular Weight:
362.21 g/mol
2,2’,4,4’-Tetranitrobenzophenone
CAS No.: 71535-97-2
Reference Standards
VCID: VC0015925
Molecular Formula: C13H6N4O9
Molecular Weight: 362.21 g/mol
CAS No. | 71535-97-2 |
---|---|
Product Name | 2,2’,4,4’-Tetranitrobenzophenone |
Molecular Formula | C13H6N4O9 |
Molecular Weight | 362.21 g/mol |
IUPAC Name | bis(2,4-dinitrophenyl)methanone |
Standard InChI | InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H |
Standard InChIKey | FAFWLBOSKDZHKI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms | Bis(2,4-dinitrophenyl)methanone; NSC 28668; NSC 48920 |
PubChem Compound | 231884 |
Last Modified | Nov 11 2021 |
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